Jnk-IN-9 -

Jnk-IN-9

Catalog Number: EVT-15646754
CAS Number:
Molecular Formula: C29H29N7O2
Molecular Weight: 507.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Jnk-IN-9 was developed through structure-based drug design aimed at creating potent and selective inhibitors of JNK. It belongs to a class of compounds that have shown promise in preclinical studies for their ability to inhibit the phosphorylation of substrates involved in cell signaling pathways. The compound's classification as a covalent inhibitor is significant because it allows for prolonged inhibition of JNK activity compared to reversible inhibitors.

Synthesis Analysis

Methods and Technical Details

The synthesis of Jnk-IN-9 involves several key steps that utilize organic synthesis techniques. The process typically begins with the preparation of an electrophilic moiety capable of forming a covalent bond with the target cysteine residue in JNK. This may involve:

  1. Formation of the Core Structure: The core structure is synthesized using standard organic reactions such as nucleophilic substitutions and cyclizations.
  2. Introduction of Electrophilic Groups: Electrophilic groups are introduced to facilitate covalent bonding with cysteine residues. This step often requires careful selection of reagents to ensure high specificity and yield.
  3. Purification: After synthesis, the compound is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired product from by-products and unreacted starting materials.

The detailed synthetic pathway for Jnk-IN-9 has not been extensively published but follows established protocols for similar compounds in the literature.

Molecular Structure Analysis

Structure and Data

The molecular structure of Jnk-IN-9 features a central scaffold that interacts with the ATP-binding site of JNK while also allowing for covalent modification at a specific cysteine residue. The compound's design incorporates:

  • Covalent Binding Moiety: An electrophilic group that reacts with cysteine.
  • Hydrophobic Regions: These regions enhance binding affinity and selectivity towards JNK isoforms.

While specific crystallographic data for Jnk-IN-9 may not be publicly available, insights can be drawn from related compounds like Jnk-IN-8, which share structural characteristics.

Chemical Reactions Analysis

Reactions and Technical Details

Jnk-IN-9 primarily undergoes a nucleophilic attack by the thiol group of the cysteine residue within the active site of JNK. This reaction leads to the formation of a stable thioether bond, effectively inhibiting the kinase's activity. The specificity of this reaction is crucial; thus, modifications in the compound's structure are made to enhance selectivity against off-target proteins.

Key aspects include:

  1. Selectivity Testing: Evaluating the compound's ability to selectively inhibit different JNK isoforms through biochemical assays.
  2. Kinetics Studies: Determining the rate at which Jnk-IN-9 forms covalent bonds with its target compared to other kinases.
Mechanism of Action

Process and Data

The mechanism by which Jnk-IN-9 exerts its inhibitory effects involves several steps:

  1. Binding: The compound binds to the ATP-binding pocket of JNK.
  2. Covalent Modification: Following binding, the electrophilic moiety reacts with a conserved cysteine residue (typically Cys154 in JNK3), leading to irreversible inhibition.
  3. Inhibition of Phosphorylation: This covalent modification prevents the phosphorylation of downstream targets such as c-Jun, disrupting signaling pathways involved in cell proliferation and survival.

Studies have shown that this mechanism effectively reduces cellular responses to stress signals mediated by JNK.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Jnk-IN-9 include:

  • Molecular Weight: Approximately 400 Da (this is an estimate; exact values depend on specific substituents).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but less soluble in water.
  • Stability: Stability under physiological conditions varies based on pH and temperature but is generally robust due to its covalent nature.

Chemical properties include:

  • Reactivity: High reactivity towards thiol groups due to its electrophilic nature.
  • Selectivity Profile: Demonstrated selectivity against various kinases with minimal off-target effects observed in preliminary studies.
Applications

Scientific Uses

Jnk-IN-9 has potential applications in various scientific fields:

  1. Cancer Research: Due to its role in inhibiting cell proliferation and survival pathways, it can be used in studies aimed at understanding tumor biology and developing new cancer therapies.
  2. Neurodegenerative Diseases: Given that JNK signaling is implicated in neurodegeneration, this compound may serve as a tool for investigating therapeutic strategies for diseases like Alzheimer's or Parkinson's.
  3. Inflammatory Disorders: Its ability to modulate inflammatory responses makes it a candidate for research into treatments for chronic inflammatory diseases.

Properties

Product Name

Jnk-IN-9

IUPAC Name

5-[[(E)-4-(dimethylamino)but-2-enoyl]amino]-2-methyl-N-[4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide

Molecular Formula

C29H29N7O2

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C29H29N7O2/c1-20-8-9-24(32-27(37)7-5-17-36(2)3)18-25(20)28(38)33-22-10-12-23(13-11-22)34-29-31-16-14-26(35-29)21-6-4-15-30-19-21/h4-16,18-19H,17H2,1-3H3,(H,32,37)(H,33,38)(H,31,34,35)/b7-5+

InChI Key

RSAFQYQXPHLUEC-FNORWQNLSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CCN(C)C)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Isomeric SMILES

CC1=C(C=C(C=C1)NC(=O)/C=C/CN(C)C)C(=O)NC2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CN=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.